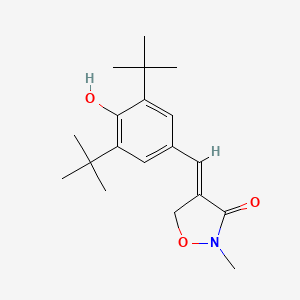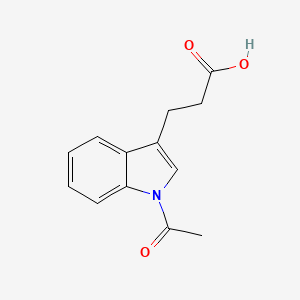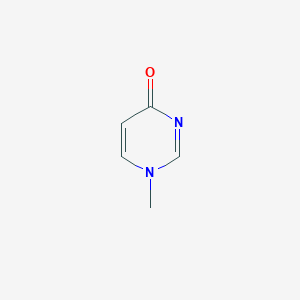
1-Methyl-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methylpyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by a methyl group attached to the nitrogen atom at position 1 and a keto group at position 4
準備方法
Synthetic Routes and Reaction Conditions
1-methylpyrimidin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-methyl-2-aminopyrimidine with formic acid can yield 1-methylpyrimidin-4(1H)-one. Another method involves the use of 1-methyl-2-chloropyrimidine, which undergoes hydrolysis to form the desired compound.
Industrial Production Methods
In industrial settings, the production of 1-methylpyrimidin-4(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
1-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methyl group or other substituents on the pyrimidine ring can be replaced with different functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce hydroxyl derivatives.
科学的研究の応用
1-methylpyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-methylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
1-methylpyrimidin-2(1H)-one: Similar structure but with the keto group at position 2.
1-methylpyrimidin-6(1H)-one: Similar structure but with the keto group at position 6.
2-methylpyrimidin-4(1H)-one: Similar structure but with the methyl group at position 2.
Uniqueness
1-methylpyrimidin-4(1H)-one is unique due to the specific positioning of the methyl and keto groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2228-30-0 |
|---|---|
分子式 |
C5H6N2O |
分子量 |
110.11 g/mol |
IUPAC名 |
1-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-7-3-2-5(8)6-4-7/h2-4H,1H3 |
InChIキー |
NWLPRJINWFMRHH-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)

![N-[Ethoxy(phenyl)phosphoryl]glycine](/img/structure/B12906338.png)
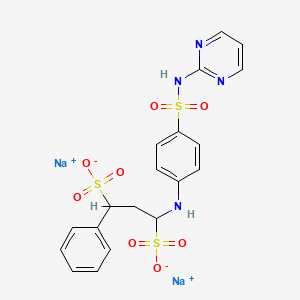
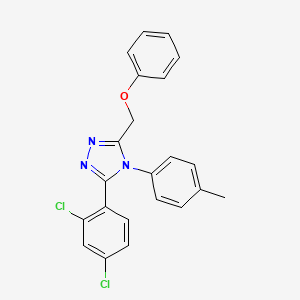
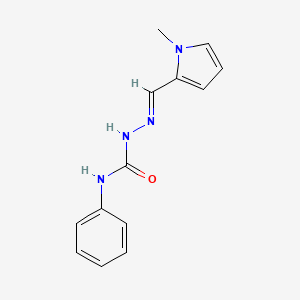
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
